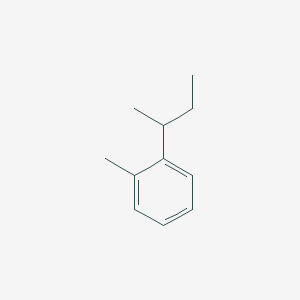
1-Methyl-2-(1-methylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is found in the essential oils of many plants, including cumin, thyme, and oregano. P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In chemistry, p-cymene is used as a solvent and as a starting material for the synthesis of other compounds. In biology, p-cymene has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In medicine, p-cymene has been investigated for its potential as an anticancer agent and as a treatment for various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of p-cymene is not fully understood. However, studies have shown that p-cymene exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
P-cymene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that p-cymene exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. P-cymene has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, p-cymene has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
P-cymene has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. P-cymene is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some experiments. In addition, p-cymene is not soluble in water, which may limit its use in aqueous systems.
Orientations Futures
P-cymene has many potential future directions for research. In the field of chemistry, p-cymene can be used as a starting material for the synthesis of new compounds with novel properties. In the field of biology, p-cymene can be investigated for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, p-cymene can be studied for its potential as a natural preservative in the food and cosmetic industries.
Conclusion:
In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon that has many potential applications in the fields of chemistry, biology, and medicine. It exhibits antimicrobial, antioxidant, and anti-inflammatory properties and has been investigated for its potential as an anticancer agent and as a treatment for various diseases. P-cymene has several advantages for lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its strong odor and limited solubility. P-cymene has many potential future directions for research, including the synthesis of new compounds and the investigation of its potential as a natural preservative.
Méthodes De Synthèse
P-cymene can be synthesized by the alkylation of toluene with isobutylene in the presence of an acidic catalyst. The reaction takes place at high temperature and pressure, and the yield of p-cymene is around 70%. Alternative methods of synthesis include the dehydrogenation of limonene and the rearrangement of α-pinene.
Propriétés
Numéro CAS |
1595-06-8 |
|---|---|
Nom du produit |
1-Methyl-2-(1-methylpropyl)benzene |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
1-butan-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H16/c1-4-9(2)11-8-6-5-7-10(11)3/h5-9H,4H2,1-3H3 |
Clé InChI |
AMBAWAHKHZZAAY-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1C |
SMILES canonique |
CCC(C)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



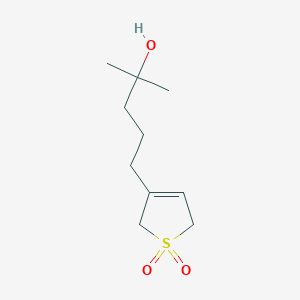


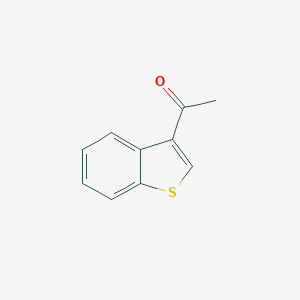
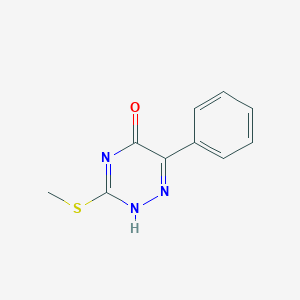
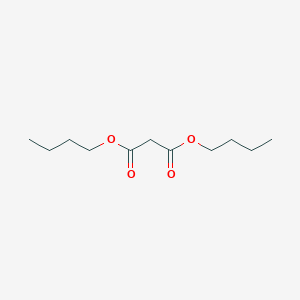

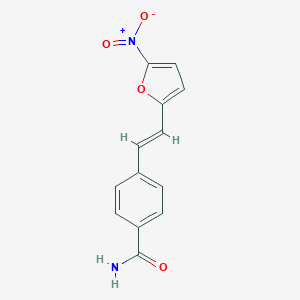
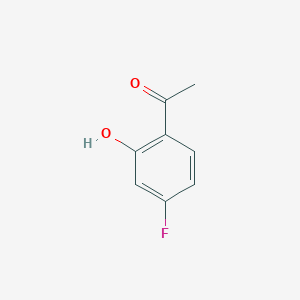
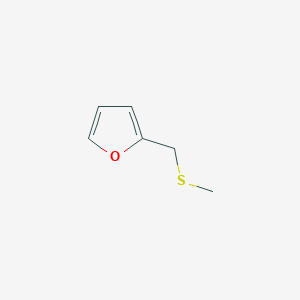
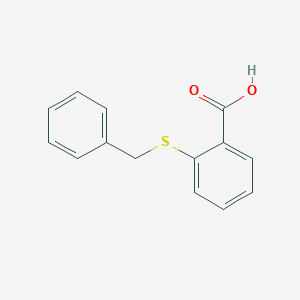
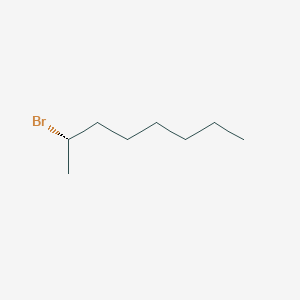
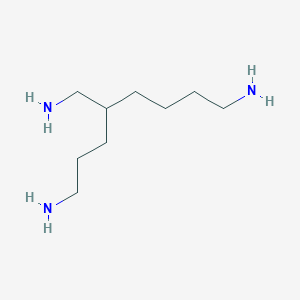
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)